molecular formula C32H34N4O4 B15135552 (3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid

(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid

Cat. No.: B15135552
M. Wt: 538.6 g/mol
InChI Key: ZTFBZTURUJZNJQ-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a pyridine ring, and multiple amide linkages, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then coupled through amide bond formation. Common reagents used in these reactions include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Various halogenating agents and nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid: stands out due to its complex structure, which includes both aromatic and aliphatic components, as well as multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial processes .

Properties

Molecular Formula

C32H34N4O4

Molecular Weight

538.6 g/mol

IUPAC Name

(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid

InChI

InChI=1S/C32H34N4O4/c1-22-16-18-34-29(19-22)33-17-5-4-11-30(37)35-21-31(38)36-28(20-32(39)40)25-14-12-24(13-15-25)27-10-6-8-23-7-2-3-9-26(23)27/h2-3,6-10,12-16,18-19,28H,4-5,11,17,20-21H2,1H3,(H,33,34)(H,35,37)(H,36,38)(H,39,40)/t28-/m0/s1

InChI Key

ZTFBZTURUJZNJQ-NDEPHWFRSA-N

Isomeric SMILES

CC1=CC(=NC=C1)NCCCCC(=O)NCC(=O)N[C@@H](CC(=O)O)C2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=CC(=NC=C1)NCCCCC(=O)NCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.